3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-13-16(20)4-2-6-19(13)26(23,24)21-12-17(22)14-7-9-15(10-8-14)18-5-3-11-25-18/h2-11,17,21-22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSXZBLETWDJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide, also known by its CAS number 2097912-60-0, is a sulfonamide derivative with potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.
- Molecular Formula : C₁₉H₁₈ClNO₄S
- Molecular Weight : 391.9 g/mol
- Structure : The compound features a sulfonamide group, a furan ring, and a chlorinated aromatic system, which may contribute to its biological activity.
-
Enzyme Inhibition :
- Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making these compounds useful in treating bacterial infections.
-
Antitumor Activity :
- Preliminary studies suggest that derivatives of sulfonamides can exhibit antitumor properties. The presence of the furan group may enhance interactions with cellular targets involved in cancer cell proliferation.
-
Antioxidant Properties :
- Compounds with furan moieties often display antioxidant activity, potentially protecting cells from oxidative stress.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Potential :
- Toxicological Profile :
Data Table: Summary of Biological Activities
Scientific Research Applications
Antibacterial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction:
- Study Findings : A related sulfonamide demonstrated effective inhibition against Staphylococcus aureus with IC50 values indicating potent antibacterial activity .
Anticancer Potential
Sulfonamide derivatives have shown promise in cancer treatment by modulating pathways involved in cell survival:
- Case Study : A study reported that structurally similar compounds induced apoptosis in various human cancer cell lines, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Properties
The compound's structure may also confer anti-inflammatory effects, making it relevant for treating conditions characterized by inflammation:
- Mechanism : The presence of hydroxyl groups enhances hydrogen bonding interactions, potentially influencing its anti-inflammatory activity .
Study on Antiviral Effects
A study focusing on related compounds indicated that derivatives could significantly inhibit Hepatitis B virus replication in vitro. This was linked to increased levels of specific proteins suggesting a similar potential for 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide.
Research on Enzyme Inhibition
Investigations into enzyme inhibitory potential revealed that sulfonamides can act as effective inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment:
Q & A
Q. What are the key synthetic routes for synthesizing 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide?
- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Reacting a sulfonyl chloride intermediate (e.g., 2-methyl-3-chlorobenzenesulfonyl chloride) with an amine-containing precursor (e.g., 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine) under basic conditions (e.g., triethylamine or NaOH) to form the sulfonamide bond .
- Step 2 : Chlorination of intermediates using agents like thionyl chloride (SOCl₂) under controlled temperatures (e.g., 0–5°C) to prevent side reactions .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are often used to enhance solubility and reaction efficiency .
Q. How is the compound characterized for purity and structural confirmation?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of aromatic protons, sulfonamide linkage, and hydroxyethyl group .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodology :
- Temperature Control : Maintaining low temperatures during chlorination steps reduces decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in sulfonamide bond formation .
- Base Choice : Triethylamine is preferred over NaOH for moisture-sensitive intermediates to avoid hydrolysis .
Q. What strategies address stability issues during synthesis or storage?
- Methodology :
- Anhydrous Conditions : Use of molecular sieves or inert atmospheres prevents degradation of hygroscopic intermediates .
- Stability Profiling : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways (e.g., hydrolysis of the sulfonamide bond) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replacing furan with thiophene or varying chloro/methyl positions) to assess impact on enzyme inhibition .
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based or calorimetric assays .
Q. What computational methods aid in predicting target interactions?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., G-protein-coupled receptors) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity) for target engagement .
Q. How can solubility challenges in biological assays be overcome?
- Methodology :
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound solubility without cytotoxicity .
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance aqueous solubility .
Q. What crystallographic techniques resolve structural ambiguities?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Determines absolute configuration and hydrogen-bonding networks (e.g., hydroxyethyl group interactions) .
- Powder XRD : Assesses polymorphic forms affecting bioavailability .
Q. How should contradictory analytical data (e.g., NMR vs. HPLC) be resolved?
- Methodology :
Q. What are the best practices for studying metabolic pathways in vitro?
- Methodology :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation of the furan ring) .
- LC-MS/MS : Detect and quantify metabolites with high sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
